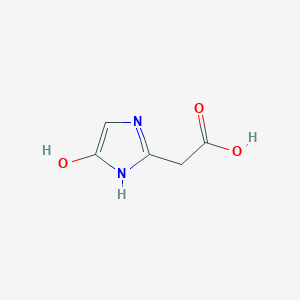
5-Hydroxy-1H-Imidazole-2-acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Hydroxy-1H-Imidazole-2-acetic acid is a heterocyclic organic compound that features an imidazole ring substituted with a hydroxy group and an acetic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Hydroxy-1H-Imidazole-2-acetic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the cyclization of amido-nitriles, followed by proto-demetallation, tautomerization, and dehydrative cyclization to form the imidazole ring . The reaction conditions are often mild, allowing for the inclusion of various functional groups.
Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis processes that ensure high yield and purity. These processes often utilize catalysts and specific reaction conditions to optimize the synthesis and minimize by-products .
Chemical Reactions Analysis
Types of Reactions: 5-Hydroxy-1H-Imidazole-2-acetic acid can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The imidazole ring can be reduced under specific conditions to form saturated derivatives.
Substitution: The hydroxy group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce various functional groups into the molecule .
Scientific Research Applications
5-Hydroxy-1H-Imidazole-2-acetic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential role in biological systems and its interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Mechanism of Action
The mechanism of action of 5-Hydroxy-1H-Imidazole-2-acetic acid involves its interaction with specific molecular targets and pathways. The hydroxy group and the imidazole ring play crucial roles in these interactions, influencing the compound’s reactivity and binding affinity. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Imidazole-4-acetic acid: Similar structure but with different substitution patterns.
Histidine: An amino acid with an imidazole side chain.
Imidazole-2-carboxylic acid: Another imidazole derivative with a carboxylic acid group.
Uniqueness: 5-Hydroxy-1H-Imidazole-2-acetic acid is unique due to the presence of both a hydroxy group and an acetic acid moiety on the imidazole ring. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry .
Properties
Molecular Formula |
C5H6N2O3 |
|---|---|
Molecular Weight |
142.11 g/mol |
IUPAC Name |
2-(5-hydroxy-1H-imidazol-2-yl)acetic acid |
InChI |
InChI=1S/C5H6N2O3/c8-4-2-6-3(7-4)1-5(9)10/h2,8H,1H2,(H,6,7)(H,9,10) |
InChI Key |
IGVZAJHMHUHVPC-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(NC(=N1)CC(=O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















